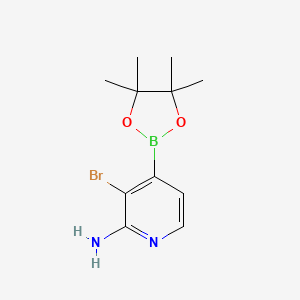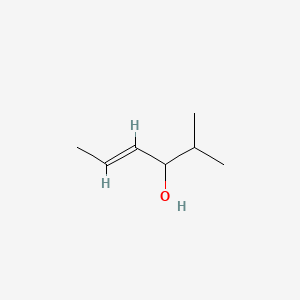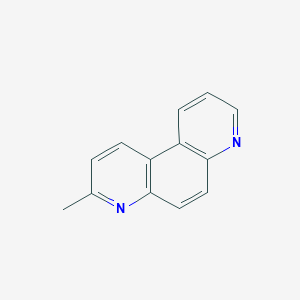
(3-Acetyl-5-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetyl-5-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is characterized by the presence of an acetyl group and an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-iodophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-acetylphenylacetic acid. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the phenyl ring.
Another approach involves the acetylation of 3-iodophenylacetic acid. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or aluminum chloride, to introduce the acetyl group at the meta position relative to the iodine atom.
Industrial Production Methods
Industrial production of 2-(3-Acetyl-5-iodophenyl)acetic acid may involve large-scale iodination and acetylation reactions. The choice of reagents and reaction conditions would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetyl-5-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 2-(3-Carboxy-5-iodophenyl)acetic acid.
Reduction: 2-(3-Acetylphenyl)acetic acid.
Substitution: 2-(3-Acetyl-5-azidophenyl)acetic acid or 2-(3-Acetyl-5-cyanophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(3-Acetyl-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetyl-5-iodophenyl)acetic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodophenylacetic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
2-(3-Acetylphenyl)acetic acid: Lacks the iodine atom, which may reduce its reactivity in halogen-specific reactions.
2-(3-Carboxy-5-iodophenyl)acetic acid: Contains a carboxylic acid group instead of an acetyl group, altering its chemical properties and reactivity.
Uniqueness
2-(3-Acetyl-5-iodophenyl)acetic acid is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propiedades
Fórmula molecular |
C10H9IO3 |
|---|---|
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
2-(3-acetyl-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
Clave InChI |
JTLNZHPYLCMRIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



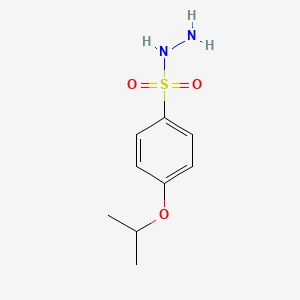
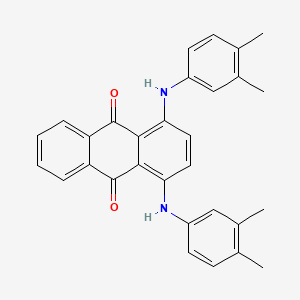
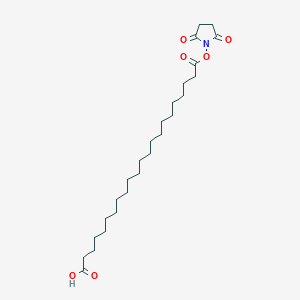
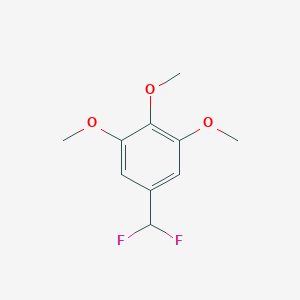
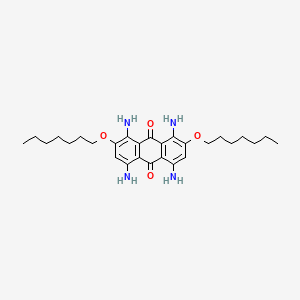
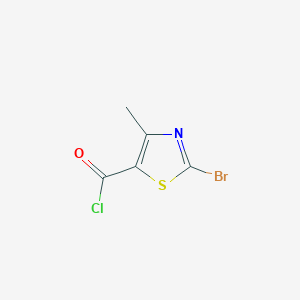

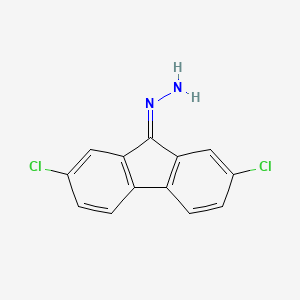
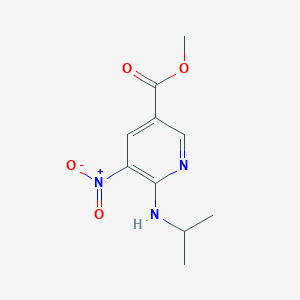
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
